2-(4-methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one
Overview
Description
2-(4-Methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family It is characterized by the presence of a methoxybenzyl group attached to the pyridazine ring, along with two bromine atoms at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one typically involves the bromination of a pyridazine derivative followed by the introduction of the methoxybenzyl group. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination. After bromination, the methoxybenzyl group is introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form a debrominated pyridazine derivative.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxybenzyl)pyridazin-3(2H)-one.
Substitution: Formation of 2-(4-methoxybenzyl)-4,5-diaminopyridazin-3(2H)-one or 2-(4-methoxybenzyl)-4,5-dithiopyridazin-3(2H)-one.
Scientific Research Applications
2-(4-Methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the bromine atoms can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-4,5-dibromopyridazin-3(2H)-one: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.
2-(4-Methoxybenzyl)-4,5-dichloropyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of bromine atoms.
2-(4-Methoxybenzyl)-4,5-difluoropyridazin-3(2H)-one: Similar structure but with fluorine atoms instead of bromine atoms.
Uniqueness
2-(4-Methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one is unique due to the presence of both the methoxybenzyl group and the dibromo substitution pattern. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The bromine atoms enhance its reactivity in substitution reactions, while the methoxybenzyl group provides a hydrophobic interaction site for biological targets.
Properties
IUPAC Name |
4,5-dibromo-2-[(4-methoxyphenyl)methyl]pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O2/c1-18-9-4-2-8(3-5-9)7-16-12(17)11(14)10(13)6-15-16/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPXYXIEOFDUDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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